

# Application Notes: Utilizing GLG-801 in Cancer Immunotherapy Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GLG-801**

Cat. No.: **B1192756**

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Product Name: **GLG-801** (also known as SKI-G-801 or Denfivontinib)

Target: AXL Receptor Tyrosine Kinase

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## Introduction

**GLG-801** is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, drug resistance, and the suppression of anti-tumor immunity.<sup>[1][2][3][4]</sup> **GLG-801** represents a valuable tool for researchers investigating cancer immunotherapy, offering a mechanism to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

## Mechanism of Action

**GLG-801** exerts its anti-tumor effects through a dual mechanism:

- Direct Inhibition of Tumor Cell Growth and Metastasis: By inhibiting AXL signaling, **GLG-801** can suppress key oncogenic pathways involved in cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.<sup>[3][4]</sup>
- Modulation of the Tumor Microenvironment: **GLG-801** reprograms the immunosuppressive tumor microenvironment to be more conducive to an anti-tumor immune response. This is

achieved by:

- Enhancing Antigen-Presenting Machinery: **GLG-801** activates macrophages through the NLRP3 inflammasome and subsequent NF-κB signaling, leading to an enhanced ability to present tumor antigens to T cells.[5]
- Promoting a Pro-inflammatory Phenotype: It drives the polarization of macrophages towards a pro-inflammatory M1 phenotype while reducing the immunosuppressive M2 phenotype.[1]
- Boosting T Cell-Mediated Immunity: **GLG-801** treatment leads to an increase in the proportion of activated and effector memory CD4+ and CD8+ T cells within the tumor.[1][5] It also reduces the population of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][5]

## Applications in Cancer Immunotherapy Studies

**GLG-801** is a versatile tool for a range of in vitro and in vivo cancer immunotherapy research applications:

- Monotherapy Studies: To investigate the direct anti-tumor and immunomodulatory effects of AXL inhibition in various cancer models.
- Combination Therapy Studies: To evaluate the synergistic potential of **GLG-801** with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), chemotherapy, or other targeted therapies. [1][3][6]
- Mechanistic Studies: To dissect the signaling pathways involved in AXL-mediated immune suppression and to understand how **GLG-801** reverses these effects.
- Translational Research: To explore biomarkers that may predict response to **GLG-801** therapy.

## Data Summary

### Preclinical Efficacy of **GLG-801** in Mouse Syngeneic Tumor Models

Cancer Model	Treatment Group	Tumor Growth Inhibition (TGI) (%)	Key Immunophenotypic Changes	Reference
CT26 Colon Carcinoma	GLG-801 (30 mg/kg, daily)	~50%	↑ Effector Memory CD8+ T cells, ↑ M1 Macrophages, ↓ M2 Macrophages, ↓ G-MDSCs	[1]
Anti-PD-1	~50%	Not specified	[1]	
GLG-801 + Anti-PD-1	>90% in 44% of mice		↑ Proliferating CD8+ T cells, ↑ Effector CD8+ T cells, ↑ M1 Macrophages	[1]
4T1 Breast Cancer	GLG-801 (Neoadjuvant)	Not specified	↑ CD3+ T cell infiltration	[7]
Anti-PD-1 (Neoadjuvant)	Not specified		↑ CD3+ T cell infiltration	[7]
GLG-801 + Anti-PD-1 (Neoadjuvant)	Not specified (Superior survival)		↑↑ CD3+ T cell infiltration, ↑ PD-L1+ cells	[7]
TC1 Lung Cancer	GLG-801 + Chemo/aPD-1	Significant	↑ Effector Memory CD4+ T cells, ↑ CD86+ Macrophages, ↓ Regulatory T cells	[3][4][6]
C3PQ Lung Cancer	GLG-801 + Chemo/aPD-1	Significant	↑ Effector Memory CD4+ T cells, ↑ Central Memory CD8+ T	[3][4][6]

cells, ↑ CD80+  
Macrophages

## Immunomodulatory Effects of GLG-801 on T Cell Subsets

Cell Type	Change with GLG-801 Treatment	Cancer Model	Reference
CD8+ T Cells	↑ Proliferating (Ki67+) and Effector Phenotype	CT26	<a href="#">[1]</a>
Effector Memory CD8+ T Cells	↑	CT26	<a href="#">[1]</a>
Central Memory CD8+ T Cells	↑	C3PQ	<a href="#">[3][4]</a>
CD4+ Effector Memory T Cells	↑	TC1, C3PQ	<a href="#">[3][4]</a>
Regulatory T Cells (Tregs)	↓	TC1	<a href="#">[3][4]</a>

## Effects of GLG-801 on Myeloid Cell Populations

Cell Type	Change with GLG-801 Treatment	Cancer Model	Reference
M1 Macrophages (pro-inflammatory)	↑	CT26	<a href="#">[1]</a>
M2 Macrophages (immunosuppressive)	↓	CT26	<a href="#">[1]</a>
Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs)	↓	CT26	<a href="#">[1]</a>
CD86+ Macrophages	↑	TC1	<a href="#">[3][4]</a>
CD80+ Macrophages	↑	C3PQ	<a href="#">[3][4]</a>

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of **GLG-801** alone and in combination with an anti-PD-1 antibody.

Materials:

- **GLG-801** (SKI-G-801)
- Vehicle control (e.g., 0.5% methylcellulose)
- Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
- Isotype control antibody
- Syngeneic tumor cells (e.g., CT26, 4T1)
- 6-8 week old female BALB/c or C57BL/6 mice
- Calipers for tumor measurement

- Standard animal housing and handling equipment

Procedure:

- Tumor Cell Implantation:
  - Culture tumor cells to ~80% confluence.
  - Harvest and resuspend cells in sterile PBS or saline at a concentration of  $1 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
- Animal Grouping and Treatment Initiation:
  - Monitor tumor growth daily.
  - When tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize mice into treatment groups (n=8-10 mice per group):
    - Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, biweekly)
    - Group 2: **GLG-801** (e.g., 30 mg/kg, oral gavage, daily) + Isotype control
    - Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, biweekly)
    - Group 4: **GLG-801** + Anti-PD-1 antibody
- Tumor Measurement and Monitoring:
  - Measure tumor volume with calipers every 2-3 days using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor animal body weight and overall health status.
- Study Endpoint and Tissue Collection:

- Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
- At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

## Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following **GLG-801** treatment.

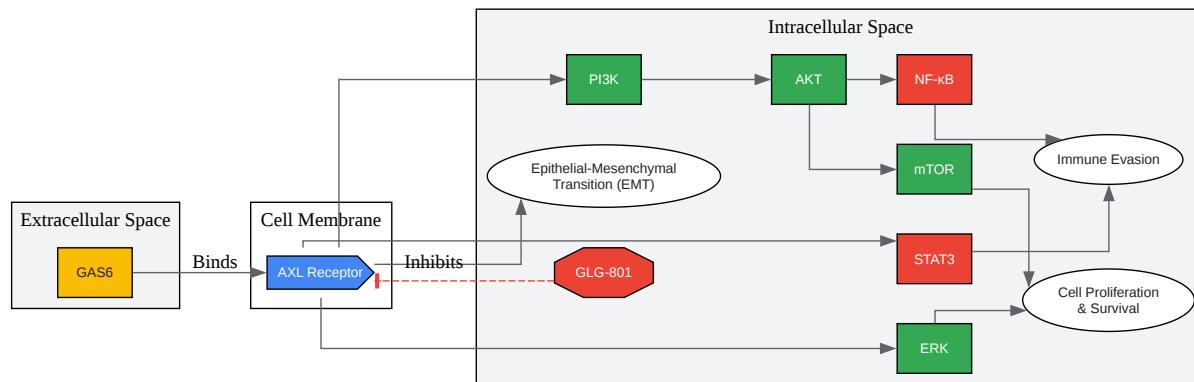
Materials:

- Tumor tissue harvested from in vivo study
- RPMI-1640 medium
- Collagenase D (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- ACK lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD44, CD62L, F4/80, CD11c, CD206, Ly6G, Ly6C)
- Viability dye (e.g., Ghost Dye™, LIVE/DEAD™)
- Flow cytometer

Procedure:

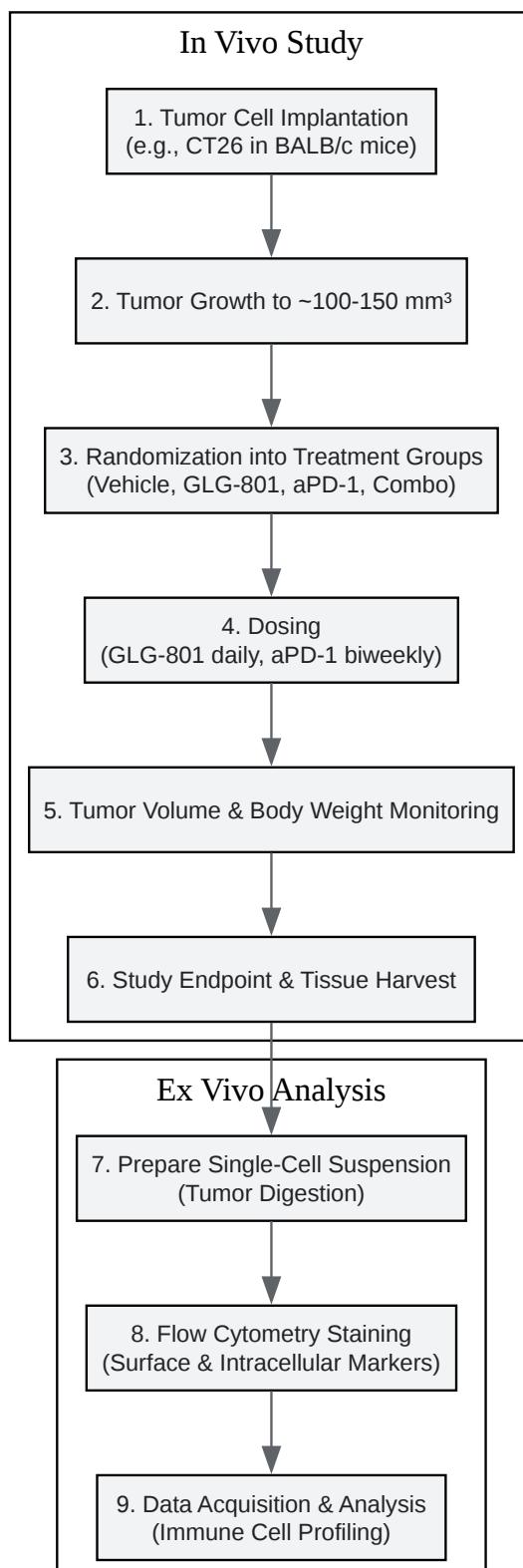
- Single-Cell Suspension Preparation:
  - Mince the tumor tissue into small pieces.
  - Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
  - Filter the cell suspension through a 70 µm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells with FACS buffer.
- Cell Staining:
  - Resuspend cells in FACS buffer and perform a cell count.
  - Stain with a viability dye according to the manufacturer's protocol.
  - Block Fc receptors with Fc block for 10-15 minutes.
  - Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
  - Wash the cells with FACS buffer.
  - For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells using a dedicated kit, then stain with the intracellular antibody cocktail.
  - Wash and resuspend the cells in FACS buffer.
- Flow Cytometry Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™), gating on viable, single cells to identify different immune cell populations and their activation/exhaustion markers.

## Visualizations

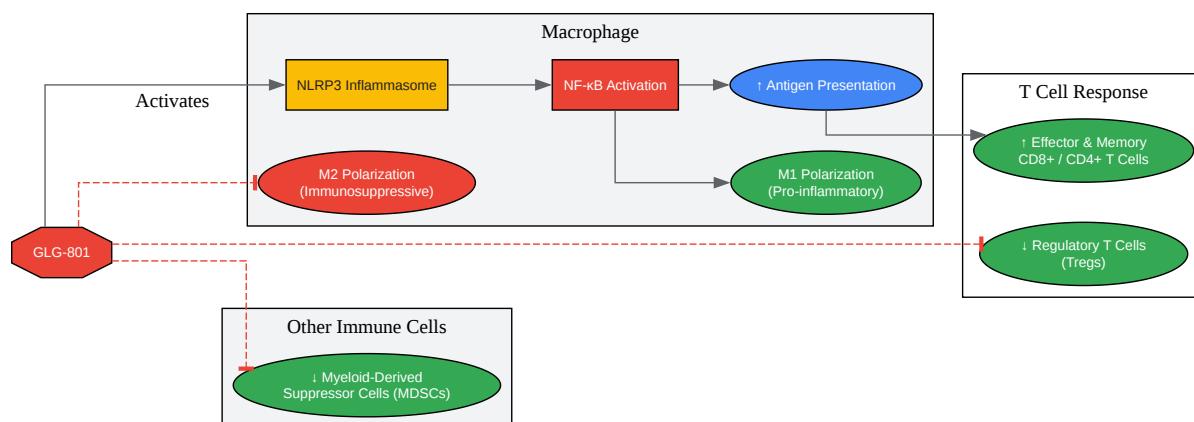


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Caption: AXL Signaling Pathway and Inhibition by **GLG-801**.

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Caption: Experimental Workflow for In Vivo Efficacy and Immune Profiling.



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Caption: Immunomodulatory Mechanisms of **GLG-801**.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)